![molecular formula C15H26O3 B12905724 5-Hydroxy-3,6,10-trimethyldecahydrocyclodeca[b]furan-2(3H)-one CAS No. 64562-18-1](/img/structure/B12905724.png)
5-Hydroxy-3,6,10-trimethyldecahydrocyclodeca[b]furan-2(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Hydroxy-3,6,10-trimethyldecahydrocyclodeca[b]furan-2(3H)-one is a complex organic compound known for its unique structure and diverse applications This compound is characterized by a decahydrocyclodeca[b]furan ring system, which includes hydroxyl and methyl substituents
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-3,6,10-trimethyldecahydrocyclodeca[b]furan-2(3H)-one typically involves multi-step organic reactions. One common method includes the Diels-Alder reaction, where furfural derivatives react with maleimides under mild conditions to form the desired furan ring system . This reaction is often carried out in an aqueous medium to enhance the reaction’s thermodynamic driving force.
Industrial Production Methods
Industrial production of this compound may involve the use of renewable resources, such as biomass-derived furfural. The process includes electrocatalytic oxidation, where metal chalcogenides like CuS are used as catalysts to convert furfural into the desired product . This method is efficient and environmentally friendly, making it suitable for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
5-Hydroxy-3,6,10-trimethyldecahydrocyclodeca[b]furan-2(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The hydroxyl and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents such as halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed for substitution reactions.
Major Products
The major products formed from these reactions vary based on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
5-Hydroxy-3,6,10-trimethyldecahydrocyclodeca[b]furan-2(3H)-one has numerous applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Mecanismo De Acción
The mechanism by which 5-Hydroxy-3,6,10-trimethyldecahydrocyclodeca[b]furan-2(3H)-one exerts its effects involves multiple molecular targets and pathways. For instance, in electrocatalytic oxidation, the compound undergoes a series of reactions, including C–C cleavage, ring opening, and intramolecular isomerization . These reactions are facilitated by the presence of specific catalysts and reaction conditions.
Comparación Con Compuestos Similares
Similar Compounds
Coronopilin: Another furan derivative with similar structural features.
Magnolin: A natural compound with a furan ring system, used in traditional medicine.
Uniqueness
5-Hydroxy-3,6,10-trimethyldecahydrocyclodeca[b]furan-2(3H)-one stands out due to its specific hydroxyl and methyl substitutions, which confer unique chemical properties and reactivity
Propiedades
Número CAS |
64562-18-1 |
|---|---|
Fórmula molecular |
C15H26O3 |
Peso molecular |
254.36 g/mol |
Nombre IUPAC |
5-hydroxy-3,6,10-trimethyl-3a,4,5,6,7,8,9,10,11,11a-decahydro-3H-cyclodeca[b]furan-2-one |
InChI |
InChI=1S/C15H26O3/c1-9-5-4-6-10(2)13(16)8-12-11(3)15(17)18-14(12)7-9/h9-14,16H,4-8H2,1-3H3 |
Clave InChI |
IXWLBEYWQFHVHY-UHFFFAOYSA-N |
SMILES canónico |
CC1CCCC(C(CC2C(C(=O)OC2C1)C)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[3-(4-Phenylbutan-2-yl)-1,3-oxazolidin-5-yl]methanol](/img/structure/B12905644.png)
![2,2'-[(4-Iodophenyl)methylene]bis(5-tert-butylfuran)](/img/structure/B12905649.png)
![1-Benzyl-3-[1-(1h-indol-3-yl)ethyl]piperidin-4-one](/img/structure/B12905657.png)
![Imidazo[1,2-a]pyrazin-8-amine, N-methyl-3-(2-pyridinyl)-](/img/structure/B12905659.png)
![2-Chloro-N-[4-(3-methyl-1,2-oxazol-5-yl)phenyl]acetamide](/img/structure/B12905661.png)
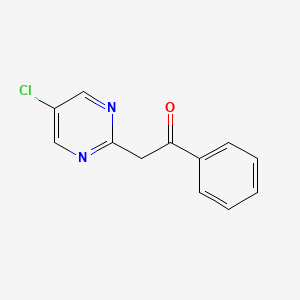
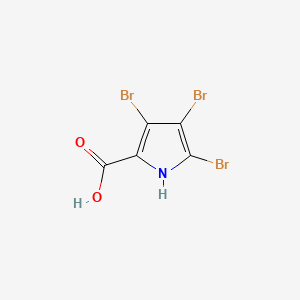
![3-[(4-Chlorobenzene-1-sulfonyl)oxy]-2-phenylquinazolin-4(3H)-one](/img/structure/B12905678.png)
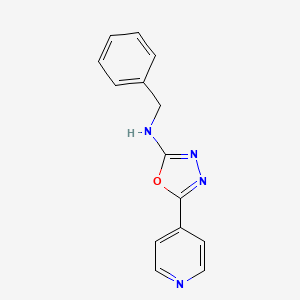

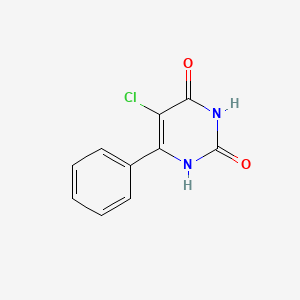
![Isoxazole, 4,5-dihydro-5-[(4-nitrophenoxy)methyl]-3-phenyl-](/img/structure/B12905716.png)
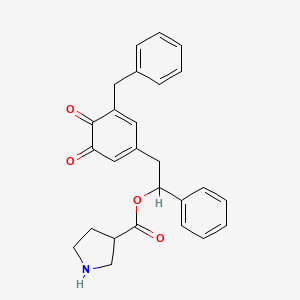
![ethyl N-[8-(4-chloroanilino)pyrido[2,3-b]pyrazin-6-yl]carbamate](/img/structure/B12905719.png)
